4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid
Description
4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a benzoic acid core substituted with a methoxy group linked to a 2,3,6-trifluorophenyl moiety. This compound combines the electron-withdrawing effects of fluorine atoms with the steric and electronic contributions of the methoxy group, making it relevant in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C14H9F3O3 |
|---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C14H9F3O3/c15-11-5-6-12(16)13(17)10(11)7-20-9-3-1-8(2-4-9)14(18)19/h1-6H,7H2,(H,18,19) |
InChI Key |
ALKQOSKBZDUHHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=C(C=CC(=C2F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid typically involves the reaction of 2,3,6-trifluorophenol with 4-methoxybenzoic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the phenyl and benzoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoic acid group to an alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The methoxy linker and benzoic acid moiety contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
Table 1: Structural and Physical Comparison
*Calculated based on substituent contributions.
Key Observations:
- Electron Effects: The trifluorophenyl group in the target compound enhances acidity (pKa ~2.5-3.5) compared to non-fluorinated analogs. The methoxy group at the para position partially offsets this by donating electrons via resonance, though steric hindrance may limit conjugation .
- Lipophilicity : Fluorine atoms increase logP values, improving membrane permeability but reducing aqueous solubility. For example, the target compound is more lipophilic than 2,3,6-trifluorobenzoic acid due to the benzylmethoxy group .
Critical Analysis of Contradictions and Limitations
- Substituent Positioning : and highlight that trifluoromethyl groups at positions 4 and 6 (vs. 2,3,6 in the target) drastically alter electronic properties, leading to conflicting reports on solubility and reactivity.
- Biological Data Gaps : While structural analogs like BAY 60-2770 are well-studied, direct pharmacological data for the target compound are absent in the provided evidence, necessitating further research.
Biological Activity
4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of 4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid can be represented as follows:
This structure features a benzoic acid core with a methoxy group and a trifluorophenyl moiety, which significantly influences its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, similar compounds have shown efficacy against human pancreatic cancer cell lines. The mechanism often involves the induction of apoptosis through pathways such as the inhibition of thioredoxin reductase and subsequent activation of MAPK signaling pathways .
Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) at 72h |
|---|---|---|
| Compound A | Panc1 | 24 ± 3 |
| Compound B | BxPC-3 | 58 ± 8 |
| Compound C | Jurkat | 328 ± 14 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various microbial strains, including Staphylococcus aureus. This suggests that the compound may possess significant antibacterial properties, which could be further explored for therapeutic applications .
Table 2: Antimicrobial Activity Against Microbial Strains
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X µg/mL |
| Escherichia coli | Y µg/mL |
Note: MIC values represent the lowest concentration that prevents visible growth of the microorganisms.
Case Studies
- Pancreatic Cancer Research : A study investigated several derivatives of benzoic acid, including those with trifluoromethyl substitutions. The results indicated significant cytotoxicity against pancreatic cancer cells, with mechanisms involving apoptosis and inhibition of critical metabolic pathways .
- Antimicrobial Screening : In a comprehensive screening for antimicrobial agents, compounds similar to 4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid were tested against biofilm-forming bacteria. The findings revealed promising results in inhibiting biofilm formation, which is crucial for treating chronic infections .
Q & A
Q. How to address low yields in multi-step syntheses involving fluorinated intermediates?
- Methodological Answer :
- Intermediate Characterization : Use LC-MS to identify unstable intermediates.
- Protecting Groups : Temporarily protect the carboxylic acid with methyl esters to prevent side reactions.
- Flow Chemistry : Improve mixing and heat transfer for exothermic steps .
Research Gaps and Future Directions
- Sample Degradation : Organic degradation during prolonged experiments (e.g., 9-hour assays) may skew results. Implement continuous cooling or inert atmospheres .
- Structural Diversity : Limited data on derivatives with varying fluorination patterns (e.g., 2,4,5-trifluoro vs. 2,3,6-trifluoro). Explore via parallel synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
